Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is an organic compound with the molecular formula . It is the potassium salt of 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid and is recognized for its utility in various fields, including organic synthesis and medicinal chemistry. The compound exhibits potential applications as an antibacterial, antiviral, and antifungal agent, making it significant in drug discovery and material science .
This compound can be synthesized from its corresponding acid via neutralization with potassium hydroxide. The synthesis typically occurs in an aqueous medium, followed by crystallization to isolate the product.
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate belongs to the oxadiazole family of compounds, which are characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This class of compounds is known for its diverse biological activities and is often explored for pharmaceutical applications .
The synthesis of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate primarily involves the following steps:
The reaction conditions typically require:
The general reaction scheme can be summarized as follows:
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate features a five-membered oxadiazole ring with a carboxylate group and an ethyl substituent. The molecular structure includes:
The compound has a molecular weight of approximately g/mol. Its structural characteristics facilitate interactions with biological targets, enhancing its potential as a therapeutic agent .
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate primarily involves its interaction with biological macromolecules such as enzymes and proteins. It acts as a ligand that can bind to active sites on enzymes, potentially inhibiting or activating their activity. This modulation can affect metabolic pathways and cellular signaling processes .
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate typically appears as a crystalline solid. Its solubility in water enhances its applicability in biological systems.
Key chemical properties include:
Relevant data indicate that the compound's properties make it suitable for various chemical transformations in organic synthesis .
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate has several scientific uses:
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—was first synthesized in 1884 by Tiemann and Krüger, though its pharmaceutical potential remained unexplored for nearly 80 years [2] [5]. The 1960s marked a pivotal shift with the introduction of oxolamine, the first 1,2,4-oxadiazole-based drug commercialized as a cough suppressant [2]. This breakthrough demonstrated the scaffold’s biological compatibility and stimulated systematic exploration of its therapeutic versatility. By the early 2000s, advances in synthetic methodologies and molecular modeling accelerated the development of derivatives targeting diverse pathologies, including neurodegenerative, infectious, and metabolic diseases [9].
Table 1: Key Milestones in 1,2,4-Oxadiazole-Based Drug Development
Year | Drug/Compound | Therapeutic Application | Significance | |
---|---|---|---|---|
1960s | Oxolamine | Cough suppressant | First commercial drug with 1,2,4-oxadiazole core | |
1980s | Prenoxdiazine | Antitussive | Enhanced safety profile | |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism | |
2000s | Pleconaril | Antiviral | Broad-spectrum enterovirus inhibition | |
2010s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation read-through promotion | |
2020s | Phidianidine derivatives | Anticancer, neuroprotective | Natural product-inspired optimization | [2] [9] |
Recent research (2020–2024) emphasizes multi-target ligands, leveraging the scaffold’s adaptability to address complex diseases like Alzheimer’s. Compounds such as 2c and 3a exhibit dual acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) inhibition, enhancing efficacy against neurodegenerative pathways [9]. The isolation of natural 1,2,4-oxadiazoles (e.g., quisqualic acid from Quisqualis indica seeds and phidianidines from marine mollusks) further validated the pharmacophore’s biological relevance, revealing activity against glutamate receptors and protein tyrosine phosphatases [2].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent limitations of these groups while preserving target engagement. Its primary advantages include:
Table 2: Bioisosteric Performance of 1,2,4-Oxadiazole vs. Conventional Groups
Parameter | Ester | Amide | 1,2,4-Oxadiazole | Impact on Drug Design | |
---|---|---|---|---|---|
Metabolic stability | Low | Moderate | High | Reduced hepatic clearance | |
Hydrolytic resistance | Poor | Good | Excellent | Enhanced oral bioavailability | |
Hydrogen-bonding capacity | 1–2 sites | 2–3 sites | 2–3 sites | Improved target affinity | |
Dipole moment (Debye) | 1.5–1.8 | 3.0–3.5 | 3.2–3.8 | Balanced solubility/permeability | |
π-Stacking potential | Limited | Moderate | High | Favorable for aromatic enzyme pockets | [2] [9] |
In multitarget-directed ligands (MTDLs), the scaffold’s versatility enables simultaneous modulation of cholinesterases, MAOs, and amyloid-β aggregation pathways. For instance, hybrid molecules embedding 1,2,4-oxadiazoles and N-benzylpiperidine exhibit sub-micromolar activity against both AChE and MAO-B—critical for Alzheimer’s disease modulation [9].
Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate (CAS: 1803591-86-7 or 944906-35-8; Molecular formula: C₅H₅KN₂O₃; MW: 180.20 g/mol) is a specialized anionic building block in heterocyclic synthesis [3] [7] [8]. Its structure features a potassium-stabilized carboxylate at C3 and an ethyl group at C5, conferring two key reactivities:
This compound streamlines the synthesis of bioactive analogs through salt metathesis or decarboxylative coupling, avoiding unstable intermediates. For example, it serves as a precursor to 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid—a scaffold in proteolysis-targeting chimeras (PROTACs) [7] [8]. Its crystalline nature and stability in aqueous media (e.g., reflux in water/organic mixtures) also simplify industrial-scale production [3].
Table 3: Key Chemical Descriptors of Potassium 5-Ethyl-1,2,4-oxadiazole-3-carboxylate
Property | Value/Descriptor | Utility in Synthesis | |
---|---|---|---|
CAS Registry | 1803591-86-7 (primary); 944906-35-8 (alternate) | Precise compound identification | |
IUPAC Name | Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate | Standardized nomenclature | |
SMILES | [K+].CCC1=NC(=NO1)C([O-])=O | Computational screening & QSAR studies | |
InChIKey | JBQAQTVQHWDCFR-UHFFFAOYSA-M | Unique structural identifier | |
Aqueous solubility | High (>50 mg/mL, 25°C) | Compatibility with green chemistry protocols | |
Reactivity profile | Nucleophilic carboxylate; Electrophilic C5-ethyl | Diversification via alkylation/acylation | [3] [7] [8] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1